Product packaging for Aclucinomycin A(Cat. No.:CAS No. 79617-46-2)

Aclucinomycin A

Cat. No.: B1211687
CAS No.: 79617-46-2
M. Wt: 811.9 g/mol
InChI Key: USZYSDMBJDPRIF-XCKHQVGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Context

Aclacinomycin A, also known as Aclarubicin (B47562), is a potent antineoplastic agent with a complex mechanism of antitumor activity. nih.gov It is considered a second-generation anthracycline and demonstrates several advantages over standard anthracycline drugs like doxorubicin (B1662922) and daunorubicin (B1662515). nih.gov Notably, Aclacinomycin A exhibits higher antitumor activity and significantly lower cardiotoxicity, a common and severe side effect of many anthracyclines. nih.govmdpi.com This favorable profile has positioned it as a compound of interest in the development of anticancer therapies. nih.gov

The research context of Aclacinomycin A is broad, spanning from its application in cancer treatment to its use as a molecular probe to investigate fundamental cellular processes. nih.govnih.gov Its ability to interact with DNA and key cellular enzymes allows researchers to dissect the mechanisms of DNA replication, transcription, and cell death. nih.govinvivochem.com The compound's multifaceted interactions within the cell make it a powerful tool for chemical biology research, offering insights into complex biological pathways. nih.gov

Overview of Chemical Classification and Origin

Aclacinomycin A belongs to the anthracycline class of antibiotics, which are characterized by a tetracyclic aglycone structure with a quinone ring. invivochem.com It is also classified as a polyketide, a diverse group of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA units. invivochem.com Aclacinomycin A is a glycoside, featuring a trisaccharide chain attached to its aglycone backbone, aklavinone (B1666741). nih.govmdpi.com This sugar moiety is crucial for its biological activity. nih.gov

The compound is a natural product isolated from the bacterium Streptomyces galilaeus. invivochem.com The industrial production of Aclacinomycin A primarily relies on microbial fermentation, a more sustainable and environmentally friendly method compared to the multi-step and often challenging chemical synthesis. nih.govnih.gov The biosynthesis of Aclacinomycin A within Streptomyces galilaeus involves a series of enzymatic reactions, including those catalyzed by polyketide synthases and glycosyltransferases, which assemble the complex molecule from simpler precursors. nih.govresearchgate.net

Key Research Findings on Aclacinomycin A

FindingDescriptionReference(s)
Dual Topoisomerase Inhibition Aclacinomycin A inhibits both topoisomerase I and II, enzymes critical for DNA replication and repair. nih.govinvivochem.commedchemexpress.com
DNA Intercalation The molecule inserts itself between the base pairs of DNA, disrupting its normal function and inhibiting replication and transcription. invivochem.comnih.gov
Induction of Apoptosis Aclacinomycin A triggers programmed cell death (apoptosis) in cancer cells. invivochem.comapexbt.com
Inhibition of Nucleic Acid Synthesis It effectively inhibits the synthesis of both DNA and RNA, with a more pronounced effect on RNA synthesis. medchemexpress.com
Proteasome Inhibition Aclacinomycin A has been shown to inhibit the 26S proteasome complex and ubiquitin-ATP-dependent proteolysis. medchemexpress.combpsbioscience.com
Histone Eviction The compound can cause the removal of histones from DNA, leading to chromatin damage. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H53NO15 B1211687 Aclucinomycin A CAS No. 79617-46-2

Properties

CAS No.

79617-46-2

Molecular Formula

C42H53NO15

Molecular Weight

811.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28-,29?,30?,31?,35-,39?,40?,42+/m0/s1

InChI Key

USZYSDMBJDPRIF-XCKHQVGJSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Other CAS No.

57576-44-0

Pictograms

Acute Toxic

Synonyms

Aclacin
Aclacinomycin A
Aclaplastin
Aclarubicin
MA 144A1
MA-144A1
MA144A1
NSC 208734
NSC-208734
NSC208734

Origin of Product

United States

Biosynthesis of Aclacinomycin a

Biosynthetic Pathway Elucidation

The elucidation of the Aclacinomycin A biosynthetic pathway reveals a sophisticated interplay of enzymatic activities that transform simple precursors into the final complex molecule.

Aclacinomycin A is classified as an aromatic polyketide, a class of natural products synthesized through the iterative action of Type II Polyketide Synthases (PKS) mdpi.comresearchgate.netfrontiersin.orgresearchgate.netasm.orgacs.org. The biosynthesis of the aglycone, aklavinone (B1666741), is initiated by a minimal PKS (min PKS) complex. This complex utilizes one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units, which undergo repeated Claisen condensation, cyclization, and oxidation reactions over nine cycles mdpi.comresearchgate.netresearchgate.netacs.org. The min PKS comprises three essential components: a ketosynthase alpha (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP) mdpi.comresearchgate.netacs.org. Specific enzymes, such as AknE2 and AknF, are involved in the selection of the propionate (B1217596) starter unit and the initiation of the polyketide chain assembly researchgate.net. Following the formation of the linear polyketide chain, enzymes like the polyketide cyclase AknH and other tailoring enzymes are crucial for folding and aromatizing the structure into the characteristic aklavinone aglycone mdpi.comki.se. Aklanonic acid is recognized as a significant intermediate in the pathway towards aklavinone and, subsequently, Aclacinomycin A acs.orggoogle.com.

After the synthesis of the aklavinone aglycone, the molecule undergoes essential post-PKS tailoring modifications, primarily glycosylation and specific oxidation reactions, to yield Aclacinomycin A mdpi.comresearchgate.netfrontiersin.orgresearchgate.net. The structure of Aclacinomycin A is defined by the attachment of three deoxysugar residues—L-rhodosamine, 2-deoxyfucose, and L-cinerulose A—to the aklavinone core mdpi.comresearchgate.netnih.govresearchgate.net.

The biosynthesis of these deoxysugar precursors is governed by a dedicated gene cluster in S. galilaeus, which includes genes such as aknY, aknR, aknN, aknQ, AKNP, AKNZ, AKNL, AKNM, and AKNX2 mdpi.com. This pathway typically commences with glucose-1-phosphate, which is converted into TDP-D-glucose, a key precursor for the deoxysugars mdpi.com.

Glycosylation, the enzymatic attachment of these activated sugar units to the aglycone, is performed by glycosyltransferases (GTs) mdpi.comfrontiersin.orgpsu.edu. In the Aclacinomycin A pathway, the glycosyltransferase AknS, supported by its activating protein AknT, is responsible for transferring L-aminodeoxysugars to the aklavinone backbone mdpi.comfrontiersin.orgpsu.edu.

Further modifications occur on the terminal sugar residue. Aclacinomycin oxidoreductase (AknOx) plays a pivotal role in the final stages of biosynthesis by catalyzing the conversion of the rhodinose (B1234984) moiety to L-aculose through a two-step oxidation process nih.govcapes.gov.brnih.govpnas.org. This involves the initial oxidation of rhodinose to cinerulose A, followed by the desaturation of cinerulose A to form L-aculose nih.govcapes.gov.brnih.govpnas.org. Other tailoring enzymes, such as aclacinomycin esterase (RdmC) and aclacinomycin hydroxylase (RdmB), may also participate in modifying the aglycone skeleton or other biosynthetic intermediates researchgate.net.

The biosynthesis of Aclacinomycin A is facilitated by a diverse array of enzymatic systems, each employing specific catalytic mechanisms:

Polyketide Synthases (PKS) : Type II PKS are complex, multi-enzyme machineries that catalyze the iterative condensation of acyl-CoA precursors. The minimal PKS, composed of KSα, CLF, and ACP, is central to the assembly of the polyketide backbone mdpi.comresearchgate.netacs.org. Enzymes like AknH function as polyketide cyclases, essential for forming the characteristic ring structures of the aglycone ki.se.

Glycosyltransferases (GTs) : These enzymes are responsible for transferring activated sugar moieties (nucleotide-sugar diphosphates) to the aglycone or previously glycosylated intermediates, a process crucial for the final structure and activity of many natural products psu.edu. AknS, in conjunction with its accessory protein AknT, is key for the glycosylation of the aklavinone core in Aclacinomycin A biosynthesis mdpi.comfrontiersin.orgpsu.edu.

Oxidoreductases : AknOx is a flavin-dependent oxidoreductase that performs critical oxidative modifications on the terminal sugar residue nih.govcapes.gov.brnih.govpnas.org. It catalyzes a two-step reaction: the oxidation of rhodinose to cinerulose A (mediated by Tyr-450) and the subsequent conversion of cinerulose A to L-aculose (mediated by Tyr-378) nih.govcapes.gov.brnih.govpnas.org. Uniquely, AknOx utilizes the same active site for both reactions, employing distinct catalytic residues for each step, highlighting a specialized catalytic strategy among flavoenzymes nih.govcapes.gov.brnih.govpnas.org.

Genetic Basis of Aclacinomycin A Biosynthesis

The genetic blueprint for Aclacinomycin A biosynthesis is encoded within specific gene clusters in Streptomyces galilaeus, dictating the production of all necessary enzymes.

The complete biosynthesis of Aclacinomycin A is orchestrated by a coordinated set of genes, primarily organized within the akn gene cluster in Streptomyces galilaeus mdpi.comresearchgate.netsecondarymetabolites.org. This cluster encompasses genes responsible for the synthesis of the aklavinone aglycone, the deoxysugar precursors, and the enzymes mediating their assembly and subsequent modifications mdpi.comresearchgate.netsecondarymetabolites.org. Approximately 12 genes are identified as being involved in the biosynthesis of the aklavinone aglycone mdpi.com.

The genes dedicated to the biosynthesis of the deoxysugar moieties include akn Y, AKN R, AKN N, AKN Q, AKN P, AKN Z, AKN L, AKN M, and AKN X2 mdpi.com. The aclacinomycin biosynthetic gene cluster from S. galilaeus is cataloged under the MIBiG accession number BGC0000193 secondarymetabolites.org. Key genes within this cluster and their proposed functions are detailed below:

GenePosition (nt)Proposed Product Function
AKN N1 - 1986AknN
AKN O2523 - 3341Putative activator
AKN P3355 - 4659Putative 3-dehydratase
AKN Q4821 - 5810Putative 3-ketoreductase
AKN R5921 - 6892Putative dTDP-glucose 4,6-dehydratase
AKN S6880 - 8211Putative glycosyl transferase
AKN T8288 - 9619AknT (activating protein for AknS)
AKN U9643 - 10446Putative aklaviketone (B47369) reductase
AKN XNot specifiedAnthrone oxygenase (involved in aklavinone biosynthesis)
AKN HNot specifiedPolyketide cyclase

Note: Gene positions and specific functions are based on available annotations and may be subject to further research and refinement. mdpi.comresearchgate.netsecondarymetabolites.org

The expression of the aclacinomycin biosynthesis gene cluster is subject to stringent regulation by both global and pathway-specific regulatory elements within Streptomyces species mdpi.comutupub.fi. These regulators respond to a variety of environmental and internal signals to modulate the production of secondary metabolites utupub.fi.

Members of the Streptomyces Antibiotic Regulatory Protein (SARP) family are recognized for their role in activating the ACM-A biosynthesis gene clusters mdpi.com. Specifically, AknI and AknO are homologous to SARP proteins and are involved in regulating gene expression mdpi.com. For instance, the inactivation of AknO has been demonstrated to inhibit the formation of Aclacinomycin A mdpi.com. Other regulatory elements, such as TetR-type regulators, may also contribute to the control of ACM-A biosynthesis mdpi.com. The precise coordination of these regulatory mechanisms ensures the appropriate temporal and spatial expression of the genes involved in the biosynthetic pathway.

Compound List:

Aclacinomycin A (ACM-A)

Aklavinone

Propionyl-CoA

Malonyl-CoA

Aklanonic acid

L-rhodosamine

2-deoxyfucose

L-cinerulose A

TDP-D-glucose

TDP-4-keto-6-deoxy-D-glucose

Aclacinomycin B

Aclacinomycin Y

Rhodinose

Cinerulose A

L-aculose

Aclacinomycin T

Aclacinomycin N

Aclacinomycin X2

Aklaviketone

Mechanistic Investigations of Aclacinomycin A S Biological Activities

Molecular Targeting and Cellular Interactions

Aclacinomycin A's primary assault on cancer cells involves direct interaction with DNA and the enzymes that maintain its integrity. This leads to a cascade of events that disrupt normal cellular function and trigger cell death pathways.

Topoisomerase Inhibition Mechanisms (Type I and II)

Aclacinomycin A is distinguished from other anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) by its ability to inhibit both topoisomerase I and topoisomerase II. nih.govresearchgate.net This dual inhibitory capability is a key feature of its mechanism of action. researchgate.net

Topoisomerase II Inhibition: Aclacinomycin A acts as a catalytic inhibitor of topoisomerase II. researchgate.netmdpi.com It is thought to prevent the association of the enzyme with DNA, which is an early step in the enzyme's catalytic cycle. mdpi.com This contrasts with topoisomerase II poisons like doxorubicin, which stabilize the "cleavable complex," a state where the DNA is cut. mdpi.comnih.gov By blocking the binding of topoisomerase II to DNA, aclacinomycin A ultimately leads to DNA and chromosome breakage. researchgate.net

Topoisomerase I Inhibition: The action of aclacinomycin A against topoisomerase I is similar to that of camptothecin. nih.gov It stabilizes the topoisomerase I-DNA cleavage complex, which introduces breaks in the DNA structure. nih.gov In this scenario, the enzyme itself becomes a "poison" because its catalytic cycle is halted after it has cleaved a DNA strand. nih.gov This dual inhibition of both topoisomerase I and II may contribute to its efficacy and potentially its different toxicity profile compared to other anthracyclines. nih.gov

DNA Interaction Mechanisms and Consequences on Transcription/Replication

Aclacinomycin A is a DNA intercalating agent, meaning its planar molecule inserts itself between the base pairs of the DNA double helix. mdpi.comscbt.com This interaction is a primary mechanism of its action and leads to several downstream consequences. mdpi.com

Inhibition of DNA Replication: The presence of aclacinomycin A in the DNA strand physically obstructs the progression of DNA polymerase. mdpi.com In vitro studies using phage φX174 DNA demonstrated that aclacinomycin A inhibited the conversion of single-stranded DNA to its replicative form, with 50% inhibition occurring at a concentration of 15 µM. nih.gov The inhibition was competitive with respect to the DNA template, suggesting a direct interaction. nih.gov This leads to the synthesis of shorter, non-functional DNA strands. nih.gov

Inhibition of Transcription: The intercalation of aclacinomycin A also hinders the activity of RNA polymerase, thereby inhibiting the synthesis of RNA from a DNA template. mdpi.commedchemexpress.com This effect is particularly potent against the synthesis of ribosomal RNA (rRNA). medchemexpress.commedchemexpress.com By disrupting both DNA replication and transcription, aclacinomycin A effectively halts the production of new genetic material and proteins, leading to cell cycle arrest and death. mdpi.com The drug has also been noted to cause chromatin damage by evicting histones. mdpi.comresearchgate.net

ParameterValueReference
IC50 for T antigen helicase 4 x 10⁻⁶ M nih.gov
Ki for φX174 DNA synthesis 13 µM nih.gov

Reactive Oxygen Species Generation and Associated Cellular Pathways

Aclacinomycin A induces the production of reactive oxygen species (ROS), which contributes significantly to its cytotoxicity. nih.govnih.govnih.gov

ROS Production and Oxidative Stress: The generation of ROS by aclacinomycin A leads to a state of oxidative stress within the cancer cell. nih.goviiarjournals.org This process has been shown to be concentration- and time-dependent. nih.gov The resulting oxidative damage affects cellular components like lipids, proteins, and DNA. iiarjournals.org

Mitochondrial Damage and Apoptosis: The increase in ROS is linked to a decrease in the mitochondrial membrane potential, a key event in the initiation of apoptosis (programmed cell death). nih.gov Studies have shown that aclacinomycin A is more potent at inducing this depolarization than doxorubicin. nih.gov The oxidative DNA damage, coupled with mitochondrial dysfunction, activates apoptotic pathways, including the activation of caspases like caspase-3/7, which execute the cell death program. iiarjournals.orgiiarjournals.org Research suggests that the presence of intracellular copper may play a role in the DNA damage and apoptosis induced by aclacinomycin A, possibly through the generation of H₂O₂. iiarjournals.orgiiarjournals.org

Cellular Pathway Modulation

In addition to its direct molecular interactions, aclacinomycin A affects broader cellular processes that are essential for tumor growth, survival, and spread.

Inhibition of Angiogenesis Mechanisms

Aclacinomycin A has demonstrated anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that tumors need to grow. nih.govnih.gov

Targeting Endothelial Cells: Angiogenesis relies on the proliferation, migration, and tube formation of endothelial cells. Aclacinomycin A can inhibit these processes, which are often stimulated by pro-angiogenic factors like vascular endothelial growth factor (VEGF). ppm.edu.plfrontiersin.orgmdpi.com

Inhibition of Pro-Angiogenic Signaling: The mechanism behind this anti-angiogenic effect involves the disruption of key signaling pathways. VEGF and its receptors are central to angiogenesis. uscjournal.commednexus.org By interfering with the signals that promote endothelial cell activity, aclacinomycin A can help to cut off a tumor's blood and nutrient supply. mdpi.com

Impact on Tumor Invasion Processes

Aclacinomycin A has been shown to reduce the invasive potential of cancer cells, a critical step in metastasis. nih.govnih.govnih.gov

Modulation of Proteasome Activity (e.g., Chymotrypsin-like Activity)

Aclacinomycin A has been identified as a notable inhibitor of the 20S proteasome, demonstrating a specific preference for its chymotrypsin-like activity. nih.govbpsbioscience.comfocusbiomolecules.com This inhibitory action is significant as Aclacinomycin A was the first non-peptidic inhibitor discovered to exhibit such selectivity. nih.govfishersci.fi The compound's ability to inhibit the degradation of ubiquitinated proteins is a key aspect of its antitumor properties. nih.gov Research indicates that both the aglycone and the sugar components of the Aclacinomycin A molecule are crucial for this inhibitory function. nih.gov The presence of hydrophobic nonpolar residues in positions P1 to P3 of substrates appears to be an important factor for the inhibition of the chymotrypsin-like activity. nih.gov

Studies have shown that Aclacinomycin A can inhibit the ubiquitin-ATP-dependent proteolytic activity in rabbit reticulocytes with a half-maximal inhibitory concentration (IC50) of 52 μM. nih.govmedchemexpress.com While it effectively hinders the degradation of ubiquitinated proteins, it does not prevent the initial conjugation of ubiquitin to proteins. medchemexpress.comnih.gov In addition to its effect on the proteasome, Aclacinomycin A has also been found to inhibit calpain activity to a lesser extent. nih.gov

Table 1: Inhibitory Effects of Aclacinomycin A on Proteolytic Activities

Proteolytic ActivityEffect of Aclacinomycin AIC50 (in rabbit reticulocyte lysates)Key Findings
20S Proteasome (Chymotrypsin-like) Inhibits52 μMFirst non-peptidic inhibitor with selectivity for this activity. nih.govfishersci.fi Both aglycone and sugar moieties are essential for inhibition. nih.gov
Ubiquitin-ATP-dependent Proteolysis Inhibits52 μMInhibits degradation of ubiquitinated proteins without affecting the ubiquitination process itself. nih.govmedchemexpress.comnih.gov
Calpain Inhibits (to a lesser extent)Not specified
Cathepsin B No effectNot applicable
Trypsin StimulatedNot applicable
Chymotrypsin InhibitedNot specified

Influence on Cisplatin (B142131) Degradation Pathways

The interaction between Aclacinomycin A and cisplatin reveals distinct mechanisms of action on the ubiquitin system. nih.gov While both compounds inhibit the ubiquitin-ATP-dependent proteolysis, their effects on the ubiquitination process differ significantly. nih.gov Cisplatin has been shown to inhibit the conjugation of ubiquitin to proteins by targeting the ubiquitin-activating enzyme. nih.gov In contrast, Aclacinomycin A does not inhibit this initial ubiquitination step but rather acts downstream by inhibiting the degradation of already ubiquitinated proteins. nih.gov This classifies antitumor agents that affect the ubiquitin system into two groups: those like cisplatin that block ubiquitination, and those like Aclacinomycin A that inhibit the subsequent proteolysis. nih.gov

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

Aclacinomycin A is a known inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. focusbiomolecules.comgen.storeiiarjournals.org The primary mechanism behind this is believed to be through the induction of DNA damage. iiarjournals.org This DNA damage can be a consequence of the inhibition of topoisomerase I and II, DNA intercalation, and the generation of reactive oxygen species (ROS). iiarjournals.orgnih.gov

One study investigating the role of oxidative stress in Aclacinomycin A-induced apoptosis found that the process involves hydrogen peroxide (H2O2) and copper ions. iiarjournals.orgiiarjournals.org In human leukemia HL-60 cells, Aclacinomycin A treatment led to DNA ladder formation and activation of caspase-3/7, both hallmarks of apoptosis. iiarjournals.org These effects were less pronounced in H2O2-resistant HP100 cells, suggesting a significant role for H2O2 in the apoptotic pathway triggered by Aclacinomycin A. iiarjournals.orgiiarjournals.org The study also demonstrated that Aclacinomycin A-induced DNA damage occurred in the presence of Cu(II), with evidence suggesting the involvement of reactive species generated from H2O2 and Cu(I). iiarjournals.org

Furthermore, combining Aclacinomycin A with other agents like arsenic trioxide has been shown to synergistically enhance the induction of apoptosis in acute myeloid leukemia (AML) cell lines. tandfonline.com This combination therapy led to a more significant decrease in the expression of anti-apoptotic proteins like Bcl-2, c-IAP, and XIAP, and an increase in the pro-apoptotic protein SMAC and cleaved caspase-3 compared to single-drug treatments. tandfonline.com

Table 2: Apoptotic Effects of Aclacinomycin A

Cell LineKey Apoptotic EventsMolecular Mechanisms
HL-60 (Human Leukemia) DNA ladder formation, Caspase-3/7 activation. iiarjournals.orgMediated by hydrogen peroxide and copper ions. iiarjournals.orgiiarjournals.org
KG-1a and HL-60 (Human AML) Synergistic apoptosis with arsenic trioxide. tandfonline.comDecreased Bcl-2, c-IAP, XIAP; Increased SMAC, cleaved caspase-3. tandfonline.com
K562 (Chronic Myeloid Leukemia) Sensitization to imatinib-induced apoptosis. plos.orgDown-regulation of Bcr-Abl, Mcl-1, and Bcl-xL; activation of caspase-3. plos.org

Antimetastatic Molecular Actions

Aclacinomycin A has demonstrated the ability to inhibit cancer cell migration at non-cytotoxic concentrations, suggesting a potential antimetastatic role. nih.gov This activity is a key aspect of its multifaceted mechanism of action against tumors. nih.govnih.gov

Chemosensitization and Radiosensitization Mechanisms (Molecular Basis)

Aclacinomycin A has been investigated for its potential to sensitize cancer cells to other therapies, including chemotherapy and radiotherapy. nih.gov

In the context of chemosensitization, Aclacinomycin A has been shown to sensitize chronic myeloid leukemia (CML) K562 cells to the Bcr-Abl inhibitor imatinib. plos.org Pre-treatment with a subtoxic concentration of Aclacinomycin A, which induces erythroid differentiation, followed by a minimally toxic concentration of imatinib, resulted in significant growth inhibition and apoptosis. plos.org This sensitization is associated with the down-regulation of the Bcr-Abl oncoprotein and the anti-apoptotic proteins Mcl-1 and Bcl-xL, along with the activation of caspase-3. plos.org

Regarding radiosensitization, high-throughput screening has identified Aclacinomycin A as a radiosensitizer for EGFR-mutant non-small cell lung cancer. nih.gov This suggests that Aclacinomycin A could enhance the efficacy of radiation therapy in certain cancer types.

Regulation of Erythroid Gene Expression

Aclacinomycin A has a notable effect on the differentiation of human erythroleukemic cells, specifically the K562 cell line, by regulating erythroid gene expression. nih.govnih.govnih.gov At subtoxic concentrations, Aclacinomycin A induces these cells to differentiate along the erythroid lineage, a process marked by an increase in hemoglobin production. nih.govnih.gov

This induction of erythroid differentiation is driven by the transcriptional activation of key erythroid genes. nih.govresearchgate.net Run-on assays have demonstrated that Aclacinomycin A enhances the transcription of genes encoding for γ-globin, porphobilinogen (B132115) deaminase (an enzyme in the heme synthesis pathway), the erythropoietin receptor, and the GATA-1 transcription factor. nih.gov This is in contrast to another anthracycline, doxorubicin, which primarily acts at a post-transcriptional level by increasing the stability of these mRNAs. nih.gov The Aclacinomycin A-mediated transcriptional activation is dependent on new protein synthesis. nih.gov Furthermore, Aclacinomycin A treatment leads to an increased binding capacity of the erythroid transcription factors GATA-1 and NF-E2 and an accumulation of their transcripts, as well as those for the erythropoietin receptor. nih.govresearchgate.net The p38 mitogen-activated protein kinase (MAPK) pathway has been implicated in mediating the erythroid differentiation induced by Aclacinomycin A. plos.org

Mechanisms of Resistance to Aclacinomycin a

Molecular Basis of Acquired Resistance

Acquired resistance to Aclacinomycin A often stems from alterations in the drug's molecular targets or cellular mechanisms that limit its availability within the cell.

Aclacinomycin A exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting the activity of topoisomerases, enzymes essential for DNA replication, transcription, and repair. Specifically, ACR is known to inhibit topoisomerase II (topo II) by stabilizing the cleavable complex formed between the enzyme and DNA nih.govnih.govresearchgate.net. Additionally, ACR has been shown to stabilize topoisomerase I (topo I) covalent complexes, acting as a dual inhibitor of both enzymes researchgate.netnih.govnih.govresearchgate.net.

Resistance can develop through modifications to these enzymes. For instance, in yeast systems, the overexpression of topoisomerase II has been demonstrated to confer resistance to Aclacinomycin A, consistent with its role as a catalytic inhibitor of this enzyme nih.gov. Studies comparing drug-resistant cell lines have indicated that alterations in topoisomerase II can be a mechanism of resistance. For example, Adriamycin (ADM)-resistant P388 cells exhibited reduced topoisomerase II amount and activity, leading to less formation of protein-DNA cross-links induced by topo II inhibitors compared to ACR-resistant or parental cells nih.gov. While ACR accumulation was moderately reduced in these resistant lines, it still induced prominent cross-links, suggesting that target alteration might play a role, albeit potentially less significantly for ACR than for ADM in this specific context nih.gov. Importantly, ACR's activity is not solely dependent on the intracellular level of topoisomerase II nih.gov.

Molecular TargetObserved AlterationEffect on Aclacinomycin A ResistanceCited Evidence
Topoisomerase II (Topo II)Overexpression (in yeast)Confers resistance nih.gov
Topoisomerase II (Topo II)Reduced amount and activity (in ADM-resistant cells)Associated with ADM resistance, potentially ACR nih.gov
Topoisomerase I (Topo I)Stabilization of covalent complexesMechanism of action, potential target for resistance researchgate.netnih.govnih.govresearchgate.net

A prominent mechanism of multidrug resistance (MDR) involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), encoded by the ABCB1 (or MDR1) gene medchemexpress.commdpi.comscirp.orgmdpi.comecancer.orgfrontiersin.orgresearchgate.net. These pumps actively efflux drugs from cancer cells, thereby reducing intracellular drug concentrations below effective levels.

However, Aclacinomycin A exhibits a distinct characteristic: it is considered a weak substrate for P-glycoprotein nih.govnih.govnih.gov. This means that while other anthracyclines like doxorubicin (B1662922) (DOX) and daunorubicin (B1662515) (DNR) are efficiently pumped out of cells by P-gp-overexpressing multidrug-resistant (MDR) cells, ACR is accumulated and effluxed at similar rates in both sensitive and MDR cell lines nih.gov. Consequently, P-gp inhibitors like verapamil (B1683045) and cyclosporin (B1163) A, which effectively block the efflux of DOX and DNR, have no significant impact on ACR efflux nih.gov. Human hepatoma cells with high P-gp expression were found to be sensitive to aclarubicin (B47562) while being highly resistant to other anthracyclines, suggesting that ACR is not transported by P-gp and retains its activity in MDR environments nih.gov.

Despite this general observation, some studies indicate a potential association between P-gp expression and resistance to ACR in specific cancer types. For instance, in clinical gastric carcinomas, P-gp positive tumors showed increased resistance (measured by SD activity) to both doxorubicin and aclacinomycin A compared to P-gp negative tumors nih.gov. Furthermore, P388 cells selected for resistance to ACR (P388/ACR) showed a moderate reduction in ACR accumulation (to 37% of parental levels) compared to parental cells, despite expressing higher levels of P-gp than ADM-resistant cells nih.govingentaconnect.com. This suggests that while P-gp is not the primary driver of ACR resistance, it may contribute to a lesser extent, or other efflux pumps might be involved.

Efflux PumpSubstrate Status for ACRSubstrate Status for Other Anthracyclines (e.g., DOX, DNR)Associated Resistance MechanismEvidence
P-glycoprotein (P-gp/ABCB1)Weak substrateEfficiently effluxedReduced intracellular concentration nih.govnih.govnih.gov
P-glycoprotein (P-gp/ABCB1)Moderately reduced accumulation in resistant cellsGreatly reduced accumulation in resistant cellsContributes to resistance nih.govingentaconnect.com
P-glycoprotein (P-gp/ABCB1)Associated with increased resistance in gastric cancerAssociated with increased resistance in gastric cancerIncreased drug efflux nih.gov

Enzymatic inactivation or modification of Aclacinomycin A by cellular enzymes is a potential resistance mechanism, analogous to how other drugs are detoxified. However, direct evidence for this mechanism contributing significantly to Aclacinomycin A resistance in cancer cells is limited in the provided literature. While studies have identified enzymes in Streptomyces species that can convert Aclacinomycin A to other forms mdpi.comjst.go.jp, these findings relate to the producing organism's self-resistance or biosynthesis rather than cancer cell resistance. For other anthracyclines, metabolic conversion to less cytotoxic alcohol metabolites (e.g., doxorubicinol) by carbonyl reductases (CBR) and aldo-keto reductases (AKR) is a known resistance mechanism d-nb.info. These metabolites are often more susceptible to efflux by ABC transporters. However, a review of the literature found no specific metabolites of Aclacinomycin A described in the context of this resistance mechanism d-nb.info. Therefore, enzymatic inactivation does not appear to be a primary or well-documented mechanism of ACR resistance in human cancer cells.

Genetic and Epigenetic Factors in Resistance Development

Genetic and epigenetic alterations play a fundamental role in the development and maintenance of Aclacinomycin A resistance.

Genetic Factors: The overexpression of the ABCB1 gene, encoding P-glycoprotein, is a significant genetic driver of MDR mdpi.commdpi.com. Upregulation of ABCB1 can occur through various genetic mechanisms, including single-nucleotide variants (SNVs) that enhance P-gp's ATPase activity, or gene amplification. Regional amplifications of chromosome 7p21, where ABCB1 is located, have been identified in drug-resistant cell lines, leading to increased ABCB1 expression and subsequent resistance to drugs like paclitaxel, docetaxel, and doxorubicin mdpi.com. While ACR is a weak P-gp substrate, this general mechanism of ABCB1 amplification and overexpression can still contribute to resistance, potentially through less direct means or in combination with other factors.

Alterations in the genes encoding topoisomerase I and II are also potential genetic contributors to ACR resistance, although specific mutations conferring ACR resistance are not extensively detailed in the provided literature.

Epigenetic Factors: Epigenetic modifications, such as DNA methylation and histone modifications, can profoundly influence gene expression and cellular phenotypes, including drug resistance mdpi.com. Changes in DNA methylation patterns, for instance, have been linked to resistance to other targeted therapies and may contribute to the broader landscape of drug resistance mechanisms mdpi.com. While direct evidence linking specific epigenetic alterations to ACR resistance is sparse, it is a recognized pathway through which cells can adapt and develop resistance to chemotherapeutic agents. For example, epigenetic mechanisms can lead to the upregulation of efflux transporters like ABCB1 mdpi.com.

Factor TypeSpecific Factor / GeneAssociated MechanismImpact on ACR ResistanceCited Evidence
Genetic ABCB1 (P-gp)Overexpression, gene amplification, SNVsReduced intracellular drug concentration, efflux mdpi.commdpi.com
Genetic Topoisomerase genesMutations, altered expressionAltered drug target interaction nih.govnih.gov
Epigenetic DNA methylationChanges in methylation patterns, histone modificationsModulates gene expression (e.g., ABCB1) mdpi.commdpi.com

Compound List:

Aclacinomycin A (ACR)

Adriamycin (ADM)

Doxorubicin (DOX)

Daunorubicin (DNR)

P-glycoprotein (P-gp)

Topoisomerase I (Topo I)

Topoisomerase II (Topo II)

Verapamil

Cyclosporin A

Imatinib

Analytical Methodologies in Aclacinomycin a Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the intricate molecular architecture of Aclacinomycin A and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of Aclacinomycin A. springernature.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and stereochemistry of the molecule. pitt.edu For instance, both ¹H and ¹³C NMR spectra, often referenced internally to tetramethylsilane, are utilized to identify the chemical environments of the protons and carbons within the molecule. asm.org

A significant application of NMR has been in studying the interaction of Aclacinomycin A with DNA. 2D NMR spectroscopy, particularly using nuclear Overhauser effect (NOE) data, has been employed to determine the structure of Aclacinomycin A complexed with DNA fragments like d(CGTACG). nih.gov These studies have revealed that the aglycone part of Aclacinomycin A intercalates between the base pairs of the DNA, while its trisaccharide chain resides in the minor groove. nih.gov

Detailed analysis of NMR data from compounds isolated from Streptomyces sp. has been instrumental in characterizing new angucycline-type antibiotics related to Aclacinomycin A, such as moromycins A and B. nih.gov Comprehensive analysis of 2D NMR spectra, including H,H COSY, HSQC, HMBC, and ROESY, confirms the core structure and the nature of the glycosidically linked deoxysugars. nih.gov

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation patterns of Aclacinomycin A and its related compounds, providing crucial information for their identification and structural confirmation. ucsd.eduresearchgate.net

Desorption chemical ionization mass spectrometry, using ammonia (B1221849) as the reagent gas, has been successfully applied to obtain positive ion spectra of various anthracyclines, including Aclacinomycin A. nih.gov This technique typically yields pseudo-molecular ions such as [M + H]⁺ and/or [M + NH₄]⁺, which correspond to the intact molecule. nih.gov Furthermore, the mass spectra exhibit characteristic fragment ions resulting from the cleavage of the aglycone or the sugar moieties. nih.gov The sequential loss of monosaccharide units from the trisaccharide chain is also observed, providing valuable information about the sugar sequence. nih.gov

High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) has been used to determine the precise molecular formula of related compounds by providing highly accurate mass measurements. nih.gov For example, the HRFAB-MS of moromycin B showed a molecular ion consistent with the molecular formula C₃₁H₃₀O₁₀. nih.gov

Chromatographic Separation and Purification for Research Applications

The isolation and purification of Aclacinomycin A from complex fermentation broths of Streptomyces species is a critical step for its study. mdpi.com Various chromatographic techniques are employed to achieve high purity.

Initially, solvent extractions are used to obtain a crude extract from the culture broth. This is often followed by silica (B1680970) gel column chromatography to separate Aclacinomycin A from other produced compounds. scispace.com In some methods, chelation with metal ions like copper is used to selectively precipitate and remove pigments that have similar chromatographic behaviors to Aclacinomycin A. scispace.com

High-Performance Liquid Chromatography (HPLC) is a key technique for both the analysis and purification of Aclacinomycin A and its analogues. jmb.or.kr Different HPLC methods have been developed to suit specific needs:

Normal Phase HPLC: A method using a μ-Porasil column with a mobile phase of chloroform-methanol-acetic acid-water-triethylamine has been established for the separation and quantitative determination of Aclacinomycin A and its related compounds. jst.go.jp This method is sensitive and reproducible, making it suitable for monitoring fermentation and purification processes. jst.go.jp

Reversed-Phase HPLC: For the analysis of Aclacinomycin A and its metabolites in biological fluids, a sensitive and selective reversed-phase HPLC method has been developed. nih.gov This technique often utilizes a microparticulate phenethyl derivative of silica with a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer, coupled with fluorescence detection for enhanced sensitivity. nih.gov

A specialized HPLC solvent system has also been developed to achieve complete separation of Aclacinomycin A and the closely related Aclacinomycin Y, which can be difficult to resolve using conventional methods. jmb.or.kr

Chromatographic Technique Stationary Phase Mobile Phase Example Application
Silica Gel Column Chromatography Silica GelMethylene chlorideInitial purification from crude extracts
Normal Phase HPLC μ-PorasilChloroform-methanol-acetic acid-water-triethylamine (68:20:10:2:0.01, v/v)Separation and quantification of Aclacinomycin A and related compounds
Reversed-Phase HPLC Phenethyl derivative of silicaAcetonitrile-0.03 M ammonium formate buffer (pH 5.0) (50:50, v/v)Determination of Aclacinomycin A and its metabolites in plasma
Modified HPLC Not specifiedToluene-ethyl acetate-benzene-methanol-formic acid-water-triethylamine (20:20:20:5:3:0.5:0.3)Separation of Aclacinomycin A and Aclacinomycin Y

Bioanalytical Assays for Mechanistic Investigations (e.g., Enzyme Inhibition, Binding Studies)

Understanding the mechanism of action of Aclacinomycin A involves a variety of bioanalytical assays that probe its interactions with cellular components and its effects on enzymatic processes. nih.gov

Binding Studies:

Early studies utilized techniques like equilibrium dialysis with radiolabeled [¹⁴C]Aclacinomycin A to demonstrate its binding to DNA. nih.gov These studies showed that Aclacinomycin A has a higher affinity for native (double-stranded) DNA compared to heat-denatured (single-stranded) DNA, suggesting an intercalative binding mode. nih.gov The apparent association constant with native calf thymus DNA was determined to be approximately 1.2 x 10⁶ M⁻¹, with a binding site for every 6 nucleotides. nih.gov Similar binding studies also demonstrated an interaction between Aclacinomycin A and tubulin. nih.gov

Enzyme Inhibition Assays:

Aclacinomycin A is known to be an inhibitor of both topoisomerase I and II . medchemexpress.comapexbt.com Its inhibitory activity on these enzymes, which are crucial for DNA replication and transcription, is a key aspect of its antitumor effect.

Furthermore, Aclacinomycin A has been shown to inhibit the 26S proteasome complex . medchemexpress.com Specifically, it selectively inhibits the chymotrypsin-like activity of the 20S proteasome. nih.gov Studies have shown that the degradation of specific peptide substrates for the chymotrypsin-like activity is dramatically inhibited by Aclacinomycin A, while other proteolytic activities are largely unaffected. nih.gov For example, the degradation of Z-E(OtBu)AL-pNA and Z-LLL-AMC was inhibited by 87-98% in the presence of 50 μM of the drug. nih.gov The inhibitory concentration (IC₅₀) for the ubiquitin-ATP-dependent proteolytic activity in rabbit reticulocytes was found to be 52 μM. medchemexpress.com

Bioanalytical Assay Target Key Finding
Equilibrium Dialysis DNAAclacinomycin A intercalates into double-stranded DNA with an association constant of approximately 1.2 x 10⁶ M⁻¹. nih.gov
Equilibrium Dialysis TubulinAclacinomycin A binds to tubulin. nih.gov
Topoisomerase Inhibition Assay Topoisomerase I and IIAclacinomycin A is an inhibitor of both enzymes. medchemexpress.comapexbt.com
Proteasome Activity Assay 26S ProteasomeAclacinomycin A selectively inhibits the chymotrypsin-like activity. nih.gov
Ubiquitin-ATP-Dependent Proteolysis Assay Proteolytic ActivityAclacinomycin A inhibits this activity with an IC₅₀ of 52 μM. medchemexpress.com

Emerging Research Avenues and Future Directions for Aclacinomycin a Studies

Unexplored Biosynthetic Engineering Opportunities

The biosynthesis of Aclacinomycin A is a complex process involving a type II polyketide synthase (PKS) system and a series of tailoring enzymes that construct the aklavinone (B1666741) aglycone and attach the characteristic trisaccharide chain. nih.gov While the core biosynthetic pathway has been largely elucidated, several opportunities for biosynthetic engineering remain underexplored.

Combinatorial Biosynthesis and Heterologous Expression: The modular nature of the PKS and the promiscuity of some glycosyltransferases offer a fertile ground for combinatorial biosynthesis. nih.gov By swapping or modifying genes from other anthracycline pathways, novel Aclacinomycin A analogs with altered sugar moieties or aglycone structures could be generated. nih.govnih.gov Heterologous expression of the Aclacinomycin A biosynthetic gene cluster in more amenable host organisms, such as engineered Streptomyces coelicolor, could facilitate higher yields and simplify the genetic manipulation process. nih.govnih.gov

Metabolic Engineering for Enhanced Production and Novel Analogs: The current production of Aclacinomycin A through fermentation is often limited by low yields. mdpi.comnih.gov Metabolic engineering strategies aimed at optimizing precursor supply, overexpressing positive regulatory genes, and deleting competing pathways in S. galilaeus could significantly enhance production. mdpi.com Furthermore, targeted inactivation or modification of specific tailoring enzymes, such as oxidoreductases or methyltransferases, could lead to the accumulation of novel intermediates or the creation of derivatives with potentially improved pharmacological properties. mdpi.com The isomerization of the hydroxyl region in S. galilaeus mutants has already demonstrated the potential to produce iso-aclacinomycins with enhanced anticancer activity. mdpi.com

Table 1: Key Genes in Aklavinone Biosynthesis

GeneProposed Function in Aklavinone Biosynthesis
aknBMinimal PKS (Ketosynthase α)
aknCMinimal PKS (Chain Length Factor)
aknDMinimal PKS (Acyl Carrier Protein)
aknE1Aromatase
aknE2Dehydratase
aknFKetoreductase
aknWSecond/Third Ring Cyclase
aknXMonooxygenase
aknGMethyltransferase
aknHFourth Ring Cyclase
aknUReductase

This table is based on data from the identified gene cluster in Streptomyces galilaeus ATCC 31615. mdpi.com

Identification of Novel Molecular Targets and Pathways

The primary mechanism of action of Aclacinomycin A involves the inhibition of DNA topoisomerases I and II, enzymes crucial for DNA replication and transcription. nih.govnih.gov However, emerging evidence suggests that its anticancer effects are multifaceted and may involve additional molecular targets and pathways.

Topoisomerase Inhibition and Beyond: Aclacinomycin A acts as a dual inhibitor of topoisomerase I and II. nih.gov Unlike some other anthracyclines, it inhibits the catalytic activity of topoisomerase II without stabilizing the DNA-enzyme cleavage complex. nih.gov Its interaction with topoisomerase I is similar to that of camptothecin, stabilizing the covalent complex. nih.govnih.gov A significant area for future research is to fully characterize the structural basis of these interactions and to understand how they contribute to the differential cytotoxicity of Aclacinomycin A compared to other anthracyclines.

Histone Eviction: Aclacinomycin A has been shown to induce the eviction of histones from chromatin, a mechanism that can lead to chromatin damage and deregulation of gene expression. nih.govnih.gov Notably, Aclacinomycin A appears to target genomic regions marked by the histone modification H3K27me3, which are associated with facultative heterochromatin. nih.gov The additional sugar moieties in Aclacinomycin A may play a role in its ability to dissociate nucleosomes from more condensed chromatin structures. nih.gov Further investigation into the specifics of this histone eviction process and its downstream consequences is warranted.

Advancements in Synthetic Methodologies for Structural Diversification

The chemical synthesis of Aclacinomycin A is a formidable challenge due to its complex stereochemistry and the presence of multiple functional groups. mdpi.com However, advancements in synthetic methodologies are crucial for generating a diverse library of analogs for structure-activity relationship (SAR) studies and for developing compounds with improved therapeutic indices.

Challenges in Total Synthesis: The total synthesis of Aclacinomycin A is hampered by the difficulty of constructing the tetracyclic aglycone and the stereoselective installation of the trisaccharide chain. mdpi.com The development of novel, efficient, and stereocontrolled synthetic routes remains a significant goal for organic chemists.

Chemoenzymatic and Semi-synthetic Approaches: A promising strategy for structural diversification involves a combination of chemical and enzymatic methods. The aglycone, aklavinone, can be produced through fermentation and then chemically modified. nih.gov Subsequently, glycosyltransferases with broad substrate specificity could be employed to attach various natural and unnatural sugar moieties. mdpi.com This chemoenzymatic approach could provide access to a wide range of Aclacinomycin A derivatives that are inaccessible through purely chemical or biological methods.

Focus on the Trisaccharide Moiety: The trisaccharide chain of Aclacinomycin A is critical for its biological activity. nih.gov Developing efficient synthetic methods to assemble and modify this trisaccharide is a key area for future research. The ability to systematically alter the sugar units would provide valuable insights into their role in DNA binding, topoisomerase inhibition, and histone eviction.

Application of Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools that can provide valuable insights into the molecular mechanisms of Aclacinomycin A and guide the design of novel analogs.

Molecular Docking and Dynamics Simulations: Molecular docking studies can be used to predict the binding modes of Aclacinomycin A and its analogs with its molecular targets, such as DNA, topoisomerases, and the proteasome. mdpi.comnih.gov Molecular dynamics simulations can then be employed to study the dynamic behavior of these complexes, providing information on their stability and the key interactions that govern binding. msu.ruresearchgate.netscirp.org These computational approaches can help to rationalize experimental observations and guide the design of new compounds with enhanced affinity and selectivity.

In Silico Prediction of Novel Targets: As the understanding of the cellular interactome grows, computational methods can be used to predict potential off-target interactions of Aclacinomycin A. eufemed.eucsic.esscienceopen.com These in silico predictions can generate new hypotheses about its mechanism of action and potential side effects, which can then be validated experimentally.

Exploration of Synergistic Molecular Interactions with Other Agents

Combination chemotherapy is a cornerstone of modern cancer treatment, and exploring the synergistic interactions of Aclacinomycin A with other anticancer agents is a promising research avenue.

Synergy with Arsenic Trioxide: Preclinical studies have demonstrated a synergistic cytotoxic effect between low-dose arsenic trioxide and Aclacinomycin A in human acute myeloid leukemia (AML) cell lines. tandfonline.comtcsedsystem.edunih.govnih.gov This combination therapy was shown to enhance the induction of apoptosis. nih.govnih.gov The underlying mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins. nih.gov

Table 2: Synergistic Effect of Aclacinomycin A and Arsenic Trioxide on AML Cells

TreatmentApoptotic Rate (%)
ControlLow
Aclacinomycin A (alone)Moderate
Arsenic Trioxide (alone)Moderate
Aclacinomycin A + Arsenic TrioxideSignificantly High

This table summarizes the general findings from in vitro studies on human AML cell lines. tcsedsystem.edunih.gov

Future Directions for Combination Therapies: Further research is needed to identify other agents that may act synergistically with Aclacinomycin A. Given its diverse mechanisms of action, promising partners could include drugs that target different cellular pathways, such as cell cycle inhibitors, signaling pathway modulators, or other DNA-damaging agents.

Elucidation of Broader Biological Roles and Mechanisms (Preclinical Studies)

Beyond its well-established role as a topoisomerase inhibitor, preclinical studies have begun to uncover broader biological roles and mechanisms of Aclacinomycin A.

Induction of Apoptosis: Aclacinomycin A is a potent inducer of apoptosis in various cancer cell lines. nih.gov This programmed cell death is a key component of its anticancer activity. Further research is needed to fully delineate the specific apoptotic pathways activated by Aclacinomycin A in different cancer types.

Effects on Macromolecular Synthesis: Early studies have shown that Aclacinomycin A inhibits the synthesis of both RNA and DNA. nih.gov At lower concentrations, it appears to have a more pronounced effect on RNA synthesis, which may then lead to a secondary inhibition of DNA synthesis. nih.gov A deeper understanding of how Aclacinomycin A differentially affects these processes could provide insights into its specific cellular effects.

Histone Eviction and Transcriptional Dysregulation: As mentioned earlier, the ability of Aclacinomycin A to evict histones can lead to widespread changes in gene expression. nih.govresearchgate.net Investigating the specific genes and pathways that are dysregulated following Aclacinomycin A-induced histone eviction is a critical area for future preclinical research. This could reveal novel mechanisms of its anticancer activity and potential biomarkers for predicting treatment response.

Identification of Research Gaps and Unanswered Questions in Current Literature

Despite the progress made in understanding Aclacinomycin A, several research gaps and unanswered questions remain:

Unexplored Biosynthetic Potential: The full potential of combinatorial biosynthesis and metabolic engineering to generate novel and more potent Aclacinomycin A analogs has yet to be realized. Key questions include identifying the rate-limiting steps in the biosynthetic pathway and understanding the substrate flexibility of the tailoring enzymes.

Novel Molecular Targets: While topoisomerases and the proteasome are known targets, the existence of other clinically relevant molecular targets for Aclacinomycin A remains an open question. A comprehensive, unbiased screening for its cellular binding partners could reveal novel mechanisms of action.

Structure-Activity Relationships: The precise structural determinants for the distinct biological activities of Aclacinomycin A, such as its differential effects on topoisomerases and its ability to evict histones from specific chromatin regions, are not fully understood. A larger library of synthetic and semi-synthetic analogs is needed for detailed SAR studies.

Mechanisms of Resistance: The mechanisms by which cancer cells develop resistance to Aclacinomycin A are not well-defined. Understanding these resistance mechanisms is crucial for developing strategies to overcome them and for designing more effective combination therapies.

In Vivo Efficacy of Novel Analogs and Combinations: While promising in vitro results have been obtained for novel analogs and combination therapies, their in vivo efficacy and toxicity profiles need to be thoroughly investigated in relevant animal models.

Addressing these research gaps will be essential for advancing our understanding of Aclacinomycin A and for translating this knowledge into improved cancer therapies.

Q & A

Q. How should conflicting hypotheses about this compound’s role in DNA intercalation versus topoisomerase inhibition be tested?

  • Methodological Answer: Employ in vitro DNA-binding assays (e.g., ethidium displacement) alongside topoisomerase II activity assays. CRISPR-edited cell lines lacking topoisomerase II can isolate mechanistic contributions. Single-molecule imaging (e.g., atomic force microscopy) provides direct evidence of DNA interaction modes .

Ethical and Literature Review Guidelines

Q. How to conduct a systematic review of this compound’s therapeutic potential while mitigating publication bias?

  • Methodological Answer: Follow PRISMA guidelines:
  • Search multiple databases (PubMed, Embase, preprint servers) with controlled vocabulary (MeSH terms: “this compound,” “anthracycline,” “antineoplastic agents”).
  • Include gray literature and negative results.
  • Assess bias via ROBINS-I tool and perform meta-regression to explore heterogeneity .

Q. What ethical considerations apply when designing animal studies involving this compound?

  • Methodological Answer: Adhere to the 3Rs (Replacement, Reduction, Refinement):
  • Use computational models (e.g., QSAR) to prioritize in vivo testing.
  • Minimize cohort sizes via power analysis.
  • Implement humane endpoints (e.g., tumor volume thresholds) and analgesia protocols.
    Obtain approval from institutional animal care committees and document compliance with ARRIVE 2.0 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclucinomycin A
Reactant of Route 2
Aclucinomycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.